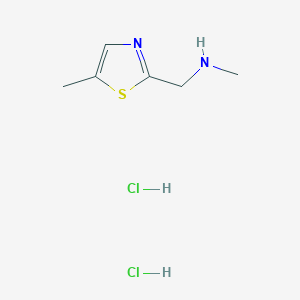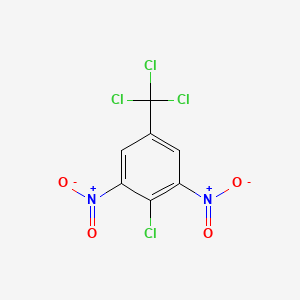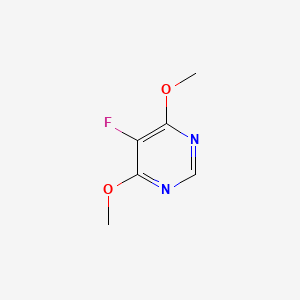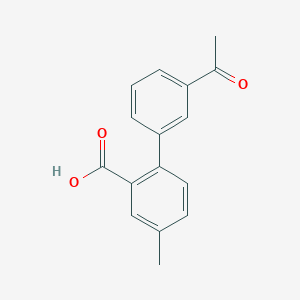
N-methyl-3-nitropicolinamide
Overview
Description
N-methyl-3-nitropicolinamide is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group (-NO2) attached to the third position of a pyridine ring, along with a methyl group (-CH3) attached to the nitrogen atom of the amide group
Mechanism of Action
Mode of Action
It is known that the nitro group in the compound can undergo a [1,5] sigmatropic shift . . This could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
It is known that nitropyridines can be synthesized from pyridine compounds . The nitration of pyridine compounds involves the formation of the N-nitropyridinium ion, which can then react to form 3-nitropyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3-nitropicolinamide typically involves the nitration of 3-picolinamide followed by N-methylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3-nitropicolinamide is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-methyl-3-nitropicolinamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed:
Reduction: N-methyl-3-aminopicolinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-nitropicolinic acid and methylamine.
Scientific Research Applications
N-methyl-3-nitropicolinamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of novel materials with specific properties.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving nitroaromatic compounds.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
N-methyl-3-nitropicolinamide can be compared with other nitropyridine derivatives, such as 3-nitropyridine and 3-nitropicolinamide. The presence of the N-methyl group in this compound distinguishes it from these compounds, potentially altering its reactivity and biological activity. Similar compounds include:
3-nitropyridine: Lacks the amide and methyl groups, making it less versatile in certain synthetic applications.
3-nitropicolinamide: Lacks the N-methyl group, which may affect its solubility and interaction with biological targets.
This compound’s unique combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-methyl-3-nitropyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-8-7(11)6-5(10(12)13)3-2-4-9-6/h2-4H,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPVQAGSCAREAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














